molecular formula C21H23ClN6O2S B14118051 (1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 1210193-26-2

(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B14118051
CAS No.: 1210193-26-2
M. Wt: 459.0 g/mol
InChI Key: HLNKANUITWPXSB-UHFFFAOYSA-N
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Description

The compound “(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone)” is a complex organic molecule that features a triazole ring, a pyrimidine ring, and a morpholine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the pyrimidine and morpholine groups, and the introduction of the chloro and methyl substituents. Typical reaction conditions might include:

    Formation of the triazole ring: This could be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the pyrimidine group: This might involve nucleophilic substitution reactions.

    Introduction of the morpholine group: This could be done through amide bond formation.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow chemistry to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the triazole or pyrimidine rings.

    Substitution: Halogen substitution reactions could occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(piperidino)methanone)
  • **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone)

Uniqueness

The presence of the morpholine ring might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different ring structures.

Properties

CAS No.

1210193-26-2

Molecular Formula

C21H23ClN6O2S

Molecular Weight

459.0 g/mol

IUPAC Name

[1-(3-chloro-4-methylphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H23ClN6O2S/c1-13-4-5-16(11-17(13)22)28-18(12-31-21-23-14(2)10-15(3)24-21)19(25-26-28)20(29)27-6-8-30-9-7-27/h4-5,10-11H,6-9,12H2,1-3H3

InChI Key

HLNKANUITWPXSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)CSC4=NC(=CC(=N4)C)C)Cl

Origin of Product

United States

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